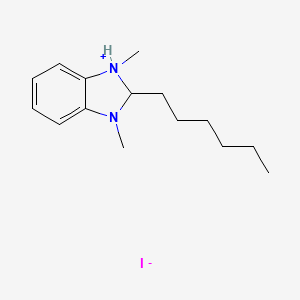![molecular formula C20H28NO5- B14446322 ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene CAS No. 79335-18-5](/img/structure/B14446322.png)
({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene: is a complex organic compound with a unique structure that includes an ethylhexanoyl group, a norvalyl group, and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the ethylhexanoyl and norvalyl groups, followed by their attachment to the benzene ring through esterification or amidation reactions. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethylhexanoyl or norvalyl groups are oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may involve the conversion of carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can occur at the benzene ring, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under conditions such as Friedel-Crafts alkylation or halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated benzene derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of ({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
特性
CAS番号 |
79335-18-5 |
|---|---|
分子式 |
C20H28NO5- |
分子量 |
362.4 g/mol |
IUPAC名 |
(4R)-4-(2-ethylhexanoylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C20H29NO5/c1-3-5-11-16(4-2)19(24)21-17(12-13-18(22)23)20(25)26-14-15-9-7-6-8-10-15/h6-10,16-17H,3-5,11-14H2,1-2H3,(H,21,24)(H,22,23)/p-1/t16?,17-/m1/s1 |
InChIキー |
XPZOMFRGZUCFMX-ZYMOGRSISA-M |
異性体SMILES |
CCCCC(CC)C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
正規SMILES |
CCCCC(CC)C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


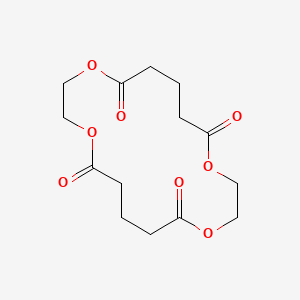
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
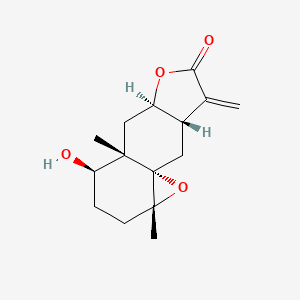
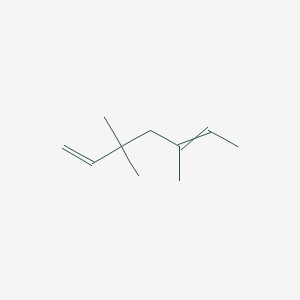
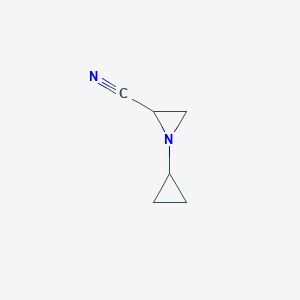

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
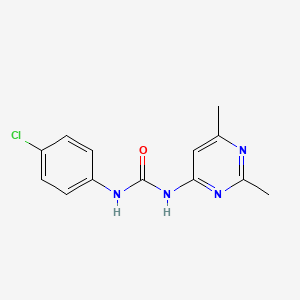
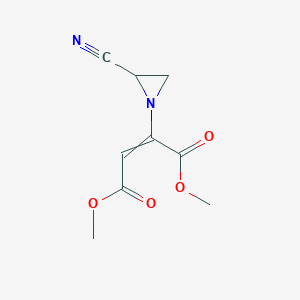
![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)
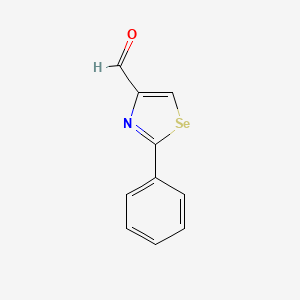
![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)

